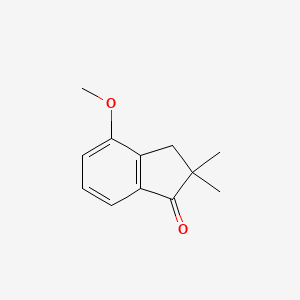![molecular formula C15H13F3O2 B8610353 (R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol](/img/structure/B8610353.png)
(R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is a chiral compound that features a trifluoromethyl group and a methoxybiphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol typically involves the reaction of a trifluoromethylated reagent with a methoxybiphenyl derivative. One common method is the reduction of a corresponding ketone using a chiral reducing agent to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxybiphenyl moiety can interact with hydrophobic pockets in proteins, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy group but lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoro-1-phenylethanol: This compound has a similar trifluoromethyl group but lacks the methoxybiphenyl moiety, leading to different reactivity and applications.
Uniqueness
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is unique due to the combination of the trifluoromethyl group and the methoxybiphenyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H13F3O2 |
|---|---|
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H13F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9,14,19H,1H3/t14-/m1/s1 |
Clave InChI |
JIWQBFQIDZBGIT-CQSZACIVSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)O |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanamine](/img/structure/B8610326.png)


![1-[Diazo(trifluoromethanesulfonyl)methanesulfonyl]-4-methylbenzene](/img/structure/B8610360.png)
![ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B8610366.png)




![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-enal](/img/structure/B8610403.png)
